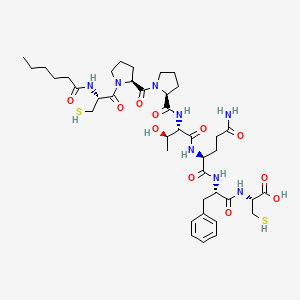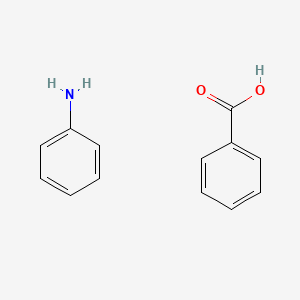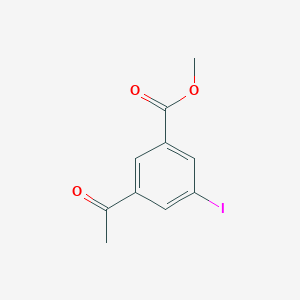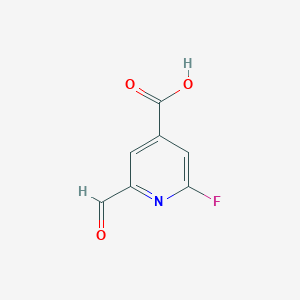
2-Fluoro-6-formylisonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-6-formylisonicotinic acid is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the 2-position and a formyl group at the 6-position of the isonicotinic acid structure. The incorporation of fluorine into organic molecules often imparts unique chemical and biological properties, making such compounds valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-formylisonicotinic acid typically involves the introduction of the fluorine atom and the formyl group onto the isonicotinic acid scaffold. One common method is the direct fluorination of 6-formylisonicotinic acid using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile under controlled temperature conditions to ensure selective fluorination.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-formylisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products:
Oxidation: 2-Fluoro-6-carboxyisonicotinic acid.
Reduction: 2-Fluoro-6-hydroxymethylisonicotinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-6-formylisonicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to the presence of the fluorine atom, which can enhance binding affinity and metabolic stability.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-formylisonicotinic acid is largely dependent on its interactions with biological targets. The fluorine atom can influence the compound’s electronic properties, enhancing its ability to interact with enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or modulation of enzyme activity. The exact molecular targets and pathways involved vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Fluoroisonicotinic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
6-Formylisonicotinic acid: Lacks the fluorine atom, which can reduce its biological activity and stability.
2,6-Difluoroisonicotinic acid: Contains an additional fluorine atom, which can further enhance its chemical and biological properties.
Uniqueness: 2-Fluoro-6-formylisonicotinic acid is unique due to the combined presence of both the fluorine atom and the formyl group. This dual functionality imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H4FNO3 |
|---|---|
Molecular Weight |
169.11 g/mol |
IUPAC Name |
2-fluoro-6-formylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H4FNO3/c8-6-2-4(7(11)12)1-5(3-10)9-6/h1-3H,(H,11,12) |
InChI Key |
VQJRKCIHRUNLIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C=O)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


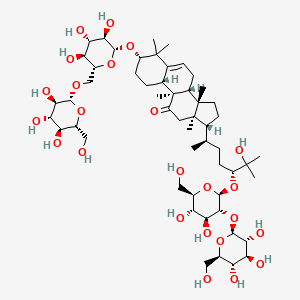
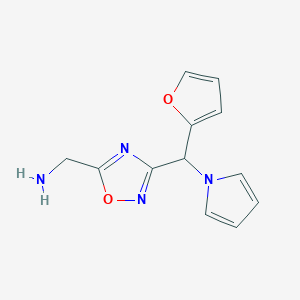

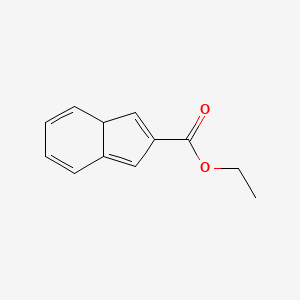

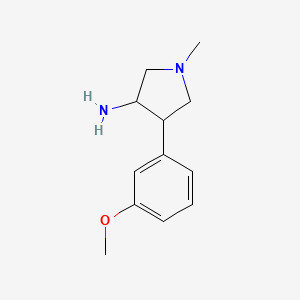
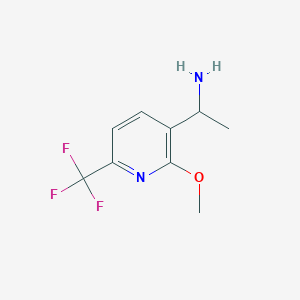


![rac-(5R,9R)-t-Butyl 9-(hydroxymethyl)-6-oxo-2,7-diaZaspiro[4.4]nonane-2-carboxylate](/img/structure/B14862791.png)
